Alfadolone acetate

描述

醋酸阿法多酮是一种神经活性类固醇和全身麻醉剂。 醋酸阿法多酮以其诱导麻醉的能力而闻名,并已在各种医疗和兽医应用中使用 .

准备方法

醋酸阿法多酮的制备涉及多种合成路线和反应条件。 其中一种方法包括使用神经活性类固醇麻醉剂,这些麻醉剂是通过放大和良好生产规范 (GMP) 方法制备的 . 这些方法确保生产出适合医疗用途的高纯度醋酸阿法多酮 .

化学反应分析

Core Synthetic Route

The primary industrial synthesis involves:

-

Hydrogenation of 11α-hydroxyprogesterone to 11α-hydroxy-3,20-dione-5α-H-pregnane using 5% Pd/CaCO₃ under hydrogen (100 psi, 30°C) .

-

Oxidation of the intermediate with NaOCl·5H₂O and Bu₄NHSO₄ (phase transfer catalyst) to yield 3,11,20-trione-5α-H-pregnane .

-

Ruthenium-catalyzed stereoselective reduction of the 3-ketone group to form the 3α-hydroxy configuration (alphadolone) .

-

Acetylation at the 21-hydroxyl group using acetic anhydride to yield alfadolone acetate .

Table 1: Stereoselectivity of Ruthenium-Catalyzed Reduction

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | 3α:3β Ratio |

|---|---|---|---|---|

| RuCl(p-cymene)[(S,S)-Tsdpen] | Isopropanol | 25–27 | 16 | ≥85:15 |

| RuCl(mesitylene)[(S,S)-Tsdpen] | Methanol | 30–35 | 18 | ≥83:17 |

Regioselective Ketone Reduction

The ruthenium-catalyzed reduction of 3,11,20-trione-5α-H-pregnane selectively targets the 3-ketone group, preserving the 11- and 20-ketones. This reaction is >95% regioselective under optimized conditions .

Mechanism :

-

Ru catalysts enable hydride transfer to the 3-ketone via a six-membered transition state.

-

Steric hindrance at C11 and C20 positions disfavors their reduction.

Table 2: Reaction Yields by Step

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 11α-hydroxyprogesterone hydrogenation | 95.5 | 96.1 |

| Oxidation to 3,11,20-trione | 89.2 | 98.3 |

| Ruthenium-catalyzed reduction | 82.7 | 99.0 |

| Acetylation | 91.4 | 99.5 |

Stereoselective Hydroxylation

The reduction of 3,11,20-trione-5α-H-pregnane produces a 3α-hydroxy:3β-hydroxy isomer ratio of ≥85:15. This stereoselectivity is critical for pharmacological activity, as the 3α-hydroxy configuration is required for GABAₐ receptor modulation .

Separation Technique :

-

Silylation : Axial 3β-OH reacts preferentially with TBSCl, enabling chromatographic separation of 3α-OH (unprotected) and 3β-OTBS isomers .

Metabolic Transformations

This compound undergoes rapid hydrolysis in vivo to alphadolone (3α,21-dihydroxy-5α-pregnane-11,20-dione) via esterases. Further Phase I metabolism involves:

-

11-ketoreduction : Produces inactive 11β-hydroxy metabolites .

-

20-ketoreduction : Forms 20α/β-hydroxy derivatives with reduced activity .

Table 3: Metabolic Pathways

| Reaction | Enzyme | Site | Product Activity |

|---|---|---|---|

| Ester hydrolysis | Plasma esterases | C21 acetate | Active (alphadolone) |

| 11-Ketoreduction | 11β-HSD | C11 ketone | Inactive |

| 20-Ketoreduction | AKR1C | C20 ketone | Low activity |

Stability and Degradation

This compound is sensitive to:

-

Acidic/basic hydrolysis : Degrades to alphadolone under extreme pH.

-

Oxidative conditions : The 11-ketone group is susceptible to epoxidation in the presence of peroxides .

Synthetic Modifications

Structural analogs are generated via:

科学研究应用

Anesthetic Applications

Animal Anesthesia

Alfadolone acetate has been extensively researched as an anesthetic agent in veterinary medicine. It has shown efficacy in inducing anesthesia in various animal species, including:

- Cats

- Dogs

- Rabbits

Research indicates that this compound provides several advantages as an anesthetic, such as rapid onset and effective sedation without significant cardiovascular side effects.

Clinical Anesthesia

Historically, this compound was part of a mixture called Althesin, used for inducing anesthesia during surgical procedures. Although its clinical use has diminished with the advent of newer anesthetics, ongoing studies continue to evaluate its potential in specific surgical contexts.

Neurophysiological Research

This compound's effects on brain activity make it a valuable tool in neurophysiology. Studies have demonstrated its ability to modulate specific brain oscillations, particularly within the 8-15 Hz frequency range. This modulation can aid researchers in understanding brain function and communication.

Pain Management and Opioid Tolerance

Recent studies have highlighted this compound's potential role in pain management by preventing morphine tolerance. In a controlled study involving rats, coadministration of this compound with morphine emulsion prevented the development of tolerance to morphine's analgesic effects. This suggests that this compound may enhance pain control strategies while mitigating the risks associated with opioid use .

Neuroprotection

Emerging research indicates that this compound may possess neuroprotective properties. It has been suggested that the compound could be beneficial in reducing neuroinflammation and protecting against neurotoxic damage when administered in both anesthetic and non-sedating formulations . This potential application is particularly relevant for conditions involving neurodegeneration or acute neurological injuries.

Pharmacological Interactions

This compound interacts with various pharmacological agents, especially those affecting the central nervous system. Understanding these interactions is crucial for optimizing therapeutic outcomes and minimizing adverse effects in clinical settings.

Comparison of Neuroactive Steroids

| Compound Name | Structural Class | Primary Use | Unique Features |

|---|---|---|---|

| Alfaxalone | Neuroactive steroid | Anesthetic | More potent than alfadolone; often used alone |

| Etomidate | Imidazole derivative | Anesthetic | Rapid onset; minimal cardiovascular effects |

| Propofol | Alkylphenol | Anesthetic | Fast recovery; antiemetic properties |

| Diazepam | Benzodiazepine | Anxiolytic/Sedative | Long history of use; significant anxiolytic effects |

This table illustrates the unique profile of this compound compared to other neuroactive steroids and anesthetics, emphasizing its specific action on GABAA receptors.

Study on Morphine Tolerance Prevention

In an experimental setup involving male Wistar rats, researchers administered sustained-release morphine to induce tolerance. The introduction of this compound alongside morphine significantly improved tail flick latency responses, indicating enhanced analgesic efficacy without sedation .

Neuroprotective Effects

A recent study suggested that formulations containing this compound could effectively reduce cerebrospinal fluid pressure while normalizing increases induced by ketamine anesthesia. This finding underscores its potential utility in managing intracranial pressure during anesthesia .

作用机制

醋酸阿法多酮的作用机制涉及它与 γ-氨基丁酸 A (GABAA) 受体的相互作用。 它作为这些受体的正变构调节剂,增强 γ-氨基丁酸 (GABA) 对中枢神经系统的抑制效应 . 在高浓度下,醋酸阿法多酮还可以作为 GABAA 受体的直接激动剂 . 这种相互作用通过抑制神经元活动而导致麻醉的诱导。

相似化合物的比较

醋酸阿法多酮与其他神经活性类固醇相似,例如阿法扎隆、甘纳扎隆、羟二酮、米纳扎隆、孕烷醇酮和雷纳诺酮 . 醋酸阿法多酮在麻醉混合物阿特辛中与阿法扎隆的组合是独一无二的,它增强了其溶解度和功效 . 这种组合使醋酸阿法多酮作为麻醉剂特别有效。

常见问题

Q. What is the pharmacological basis for Alfadolone acetate's anesthetic effects, and how does its mechanism differ from related steroids like Alfaxalone?

Basic Research Focus

this compound exerts anesthetic effects primarily through modulation of GABAA receptors in the central nervous system, particularly in the spinal cord. Unlike Alfaxalone, which induces sedation and anesthesia without analgesia, this compound demonstrates antinociceptive properties at sub-anesthetic doses (10 mg/kg IP in rodents) by activating spinal GABAA receptors and inhibiting noradrenaline reuptake . The distinction arises from structural differences: this compound’s 21-acetoxy group enhances its interaction with spinal pathways, while Alfaxalone’s 3α-hydroxyl group prioritizes sedative effects .

Methodological Insight : To validate receptor-specific actions, studies employ spinal cord slice electrophysiology and tail-flick tests in rodents, comparing dose-response curves between Alfadolone and Alfaxalone .

Q. How do experimental models resolve contradictions in this compound’s antinociceptive effects across species?

Advanced Research Focus

Discrepancies in antinociceptive outcomes (e.g., efficacy in rodents vs. absence in cats) highlight species-specific neuroanatomical and receptor-density variations. For example, this compound suppresses nociceptive neurons in the dorsal spinal cord of cats but requires higher doses in avian models (e.g., broiler chicks) due to differences in blood-brain barrier permeability .

Methodological Insight : Cross-species studies use formalin tests (inflammatory pain) and thermal nociception assays (hot water tests) with pharmacokinetic profiling to correlate plasma concentrations with spinal drug uptake .

Q. What are the key challenges in formulating this compound for intravenous administration, and how have these been addressed?

Advanced Research Focus

this compound’s hydrophobicity necessitates solubilizing agents like Cremophor EL (20% w/v polyoxyethylated castor oil). However, Cremophor EL can induce histamine release, complicating dose optimization . Recent advances explore cyclodextrin-based carriers to improve solubility while minimizing adverse reactions .

Methodological Insight : Formulation stability is assessed via high-performance liquid chromatography (HPLC) under varying pH and temperature conditions, with toxicity evaluated through LD50 assays (e.g., 43 mg/kg IV in mice) .

Q. How do researchers differentiate this compound’s antinociceptive effects from sedation in preclinical models?

Basic Research Focus

Rodent studies employ the tail-flick test to isolate antinociception from sedation. At 10 mg/kg IP, this compound increases tail-withdrawal latency without reducing locomotor activity, whereas Alfaxalone at equivalent doses causes marked sedation . Electroencephalogram (EEG) monitoring further distinguishes cortical (sedative) vs. spinal (analgesic) activity .

Methodological Insight : Behavioral scoring systems (e.g., Irwin’s test) quantify sedation, while von Frey filaments measure mechanical allodynia in neuropathic pain models .

Q. What analytical methods ensure precise quantification of this compound in biological matrices?

Advanced Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards achieves nanogram-level sensitivity in plasma and cerebrospinal fluid. Validation parameters include linearity (1–100 ng/mL), recovery (>85%), and inter-day precision (<15% RSD) .

Methodological Insight : Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction to isolate this compound from metabolites like 3α-hydroxy derivatives .

Q. How do researchers reconcile this compound’s toxicity data across species?

Advanced Research Focus

Species-specific LD50 values (e.g., 43 mg/kg IV in mice vs. 54.7 mg/kg IV in monkeys) reflect metabolic differences. Cytochrome P450 (CYP3A4/5) activity in primates accelerates Alfadolone clearance, reducing cumulative toxicity .

Methodological Insight : Comparative toxicokinetic studies measure hepatic enzyme activity and metabolite profiles (e.g., glucuronide conjugates) using microsomal incubation assays .

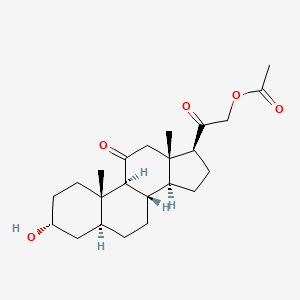

属性

CAS 编号 |

23930-37-2 |

|---|---|

分子式 |

C23H34O5 |

分子量 |

390.5 g/mol |

IUPAC 名称 |

[2-[(10S,13S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14-18,21,25H,4-12H2,1-3H3/t14?,15?,16?,17?,18?,21?,22-,23-/m0/s1 |

InChI 键 |

QRJOQYLXZPQQMX-RYNCDHDXSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |

手性 SMILES |

CC(=O)OCC(=O)C1CCC2[C@@]1(CC(=O)C3C2CCC4[C@@]3(CCC(C4)O)C)C |

规范 SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |

外观 |

Solid powder |

熔点 |

176.0 °C |

Key on ui other cas no. |

23930-37-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

21-acetoxy-3-alpha-hydroxy-5-alpha-pregnane-11,20-dione alfadolone alphadolone alphadolone acetate alphadolone, (3alpha,5beta)-isomer alphadolone, (3beta,5alpha)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。